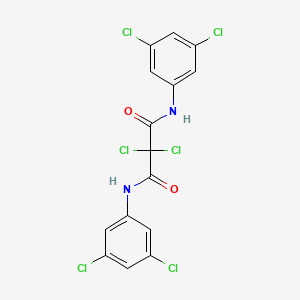![molecular formula C18H29N3O5Si B14347427 N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea CAS No. 93346-25-9](/img/structure/B14347427.png)
N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Isocyanato-2-methylphenyl)-N’-[3-(triethoxysilyl)propyl]urea is a complex organic compound that features both isocyanate and silane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Isocyanato-2-methylphenyl)-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of an isocyanate with an amine. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity. Industrial production methods might involve large-scale batch reactors with precise control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the methyl group or the urea moiety.
Properties
CAS No. |
93346-25-9 |
|---|---|
Molecular Formula |
C18H29N3O5Si |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(5-isocyanato-2-methylphenyl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C18H29N3O5Si/c1-5-24-27(25-6-2,26-7-3)12-8-11-19-18(23)21-17-13-16(20-14-22)10-9-15(17)4/h9-10,13H,5-8,11-12H2,1-4H3,(H2,19,21,23) |
InChI Key |
CNFDNYAOSPFBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC1=C(C=CC(=C1)N=C=O)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


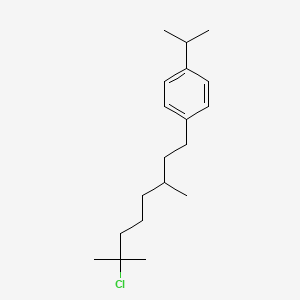
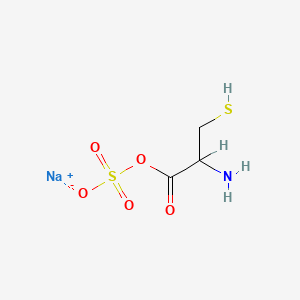
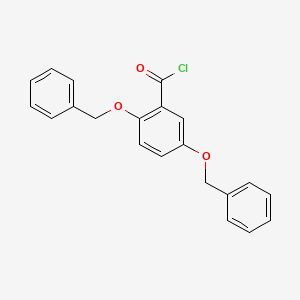
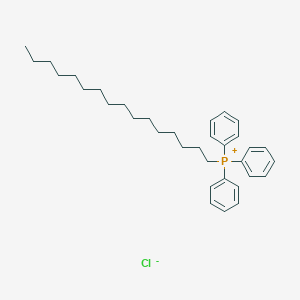
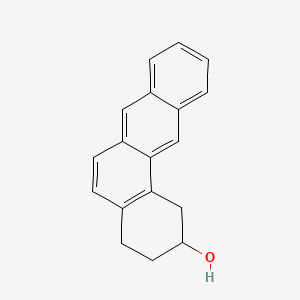
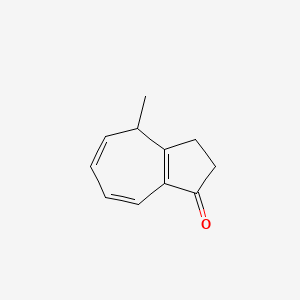
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
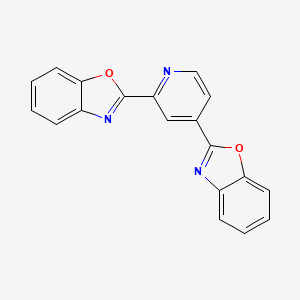
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
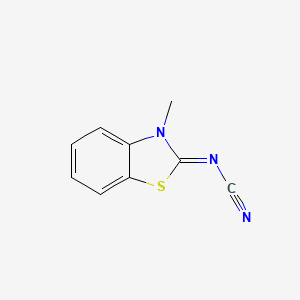
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
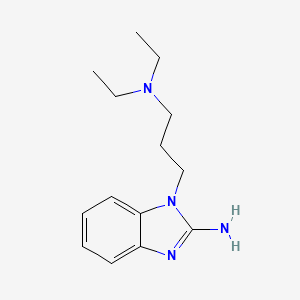
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
